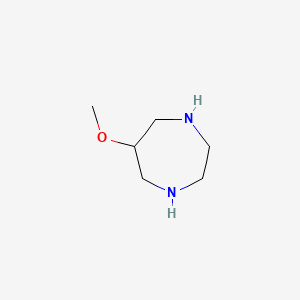

6-Methoxy-1,4-diazepane

Description

Overview of Seven-Membered Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes and diazepines, represent a crucial class of compounds in contemporary synthetic chemistry. nih.gov Their unique three-dimensional structures and conformational flexibility make them valuable scaffolds in drug discovery and development. nih.govnih.gov These heterocycles are integral components of numerous natural products, pharmaceuticals, and biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsioc-journal.cnsioc-journal.cn

The synthesis of these seven-membered rings, however, can be challenging due to unfavorable thermodynamic and kinetic factors associated with their formation. sioc-journal.cn Consequently, considerable research has been dedicated to developing efficient and innovative synthetic methodologies. sioc-journal.cnacs.orgrsc.org Modern techniques, such as microwave-assisted synthesis and domino reactions, have been employed to improve reaction times and yields, often utilizing environmentally benign solvents like water. acs.orgacs.orgacs.orgnih.gov The development of step- and atom-economical protocols for the synthesis of these heterocycles remains an active area of research. acs.orgnih.govresearchgate.net

Structural Significance of the 1,4-Diazepane Core in Heterocyclic Chemistry

The 1,4-diazepane ring, a saturated seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. researchgate.net This core structure provides a unique balance of rigidity and conformational flexibility, allowing it to adopt various low-energy conformations, such as twist-boat and chair forms. nih.govnih.gov This adaptability enables 1,4-diazepane derivatives to effectively mimic peptide secondary structures, like β-turns, making them valuable in the design of peptidomimetics and inhibitors of enzymes such as proteases. smolecule.com

The conformational mobility of the 1,4-diazepane system is a key determinant of its biological activity, influencing its interaction with and binding affinity for various biological targets. nih.gov The nitrogen atoms within the ring provide sites for substitution, allowing for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. ontosight.ainih.gov Consequently, the 1,4-diazepane moiety is found in numerous compounds with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. nih.govontosight.aibenthamscience.com

Rationale for Dedicated Research on 6-Methoxy Substitution within the 1,4-Diazepane System

For instance, in related heterocyclic systems, the position and nature of substituents are known to be critical for biological activity. The presence of a methoxy (B1213986) group on a pyridine (B92270) ring attached to a diazepane core, for example, is thought to influence the compound's lipophilicity and its ability to interact with biological targets. ontosight.ai Similarly, the substitution pattern on the 1,4-diazepane ring itself has been shown to be crucial for activity in various therapeutic areas. nih.gov Therefore, dedicated research into 6-methoxy-1,4-diazepane is warranted to systematically explore how this specific substitution impacts its chemical and pharmacological properties, potentially leading to the discovery of novel compounds with enhanced or unique biological profiles.

Historical Trajectory of 1,4-Diazepane Synthesis and Analogous Azacycloalkane Systems

The synthesis of 1,4-diazepanes and other azacycloalkanes has evolved significantly over time. Early methods often involved multi-step procedures with harsh reaction conditions. However, the importance of these scaffolds in medicinal chemistry has driven the development of more efficient and versatile synthetic routes.

Key historical developments include the use of classical cyclization reactions, such as the condensation of diamines with dicarbonyl compounds or their precursors, followed by reduction. researchgate.net More recent advancements have focused on creating these ring systems with greater control and efficiency. acs.orgnih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and the use of greener solvents. acs.orgacs.org Domino or tandem reactions, where multiple bond-forming events occur in a single pot, have also become a popular strategy for the atom-economical construction of 1,4-diazepane and related heterocyclic frameworks. sioc-journal.cnacs.orgnih.govresearchgate.net The development of catalytic systems, including the use of palladium and other transition metals, has further expanded the synthetic toolbox for accessing these important heterocycles. rsc.org

Aims and Objectives of Scholarly Investigation into 6-Methoxy-1,4-Diazepane

The primary objective of scholarly investigation into 6-methoxy-1,4-diazepane is to thoroughly characterize its chemical, physical, and potential biological properties. This includes the development and optimization of synthetic routes to access this specific compound and its derivatives. nih.gov A key aim is to understand the influence of the 6-methoxy substituent on the conformational preferences of the 1,4-diazepane ring.

Furthermore, research in this area seeks to explore the structure-activity relationships of 6-methoxy-1,4-diazepane derivatives. By systematically modifying other positions on the diazepane ring or by incorporating this moiety into larger molecular frameworks, researchers can probe its potential as a pharmacophore in various therapeutic contexts. The ultimate goal is to generate a comprehensive dataset that can guide the design and synthesis of novel, biologically active molecules based on the 6-methoxy-1,4-diazepane scaffold.

Below is a table summarizing some of the key properties of 6-Methoxy-1,4-diazepane and a related derivative.

| Property | 6-Methoxy-1,4-diazepane Dihydrochloride sigmaaldrich.com | tert-butyl 6-methoxy-1,4-diazepane-1-carboxylate sigmaaldrich.com |

| IUPAC Name | 6-methoxy-1,4-diazepane dihydrochloride | tert-butyl 6-methoxy-1,4-diazepane-1-carboxylate |

| CAS Number | 2320325-54-8 | 2304513-04-8 |

| Molecular Formula | C6H16Cl2N2O | C11H22N2O3 |

| Molecular Weight | Not specified | 230.31 g/mol |

| Physical Form | White to Yellow Solid | Not specified |

| Purity | 95% | 95% |

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

6-methoxy-1,4-diazepane |

InChI |

InChI=1S/C6H14N2O/c1-9-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

MZLRLEGPIKZPLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1,4 Diazepane and Its Stereoisomers

Retrosynthetic Analysis of the 6-Methoxy-1,4-Diazepane Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 6-Methoxy-1,4-diazepane, the primary disconnections involve the C-N bonds of the diazepane ring. Two main retrosynthetic approaches can be envisioned, breaking the ring down into acyclic precursors.

A common strategy involves disconnecting the two C-N bonds, leading to a three-carbon chain with electrophilic centers at the 1 and 3 positions, and a two-carbon diamine. Specifically for 6-Methoxy-1,4-diazepane, this would involve a 2-methoxy-1,3-dihalopropane and ethylenediamine (B42938). This approach is attractive due to the commercial availability of ethylenediamine and the potential to synthesize the methoxy-substituted three-carbon unit from readily accessible precursors like epichlorohydrin (B41342) or glycerol.

Alternatively, a stepwise disconnection can be considered. A single C-N bond can be cleaved, leading to a linear amino alcohol or amino halide precursor, which can then be further disconnected. This approach might offer better control over the cyclization step and the introduction of substituents.

| Disconnection Strategy | Precursors | Synthetic Rationale |

| Double C-N Disconnection | 2-Methoxy-1,3-dihalopropane and Ethylenediamine | Convergent synthesis from two simple building blocks. |

| Single C-N Disconnection | N-(2-aminoethyl)-2-methoxy-3-halopropylamine | Stepwise approach allowing for more controlled ring closure. |

Direct Cyclization Strategies for the 1,4-Diazepane Ring Formation

Direct cyclization methods are among the most common approaches for the synthesis of heterocyclic rings, including the 1,4-diazepane scaffold. These strategies can be broadly categorized into ring-closing reactions from linear precursors and intermolecular cyclization approaches.

Ring-Closing Reactions from Linear Precursors

The formation of the 1,4-diazepane ring can be achieved through the intramolecular cyclization of a linear precursor containing the necessary carbon and nitrogen atoms. A plausible precursor for 6-Methoxy-1,4-diazepane would be a diamine with a three-carbon linker that is appropriately functionalized to facilitate ring closure.

One such approach is the double N-alkylation of a diamine with a suitable 1,3-dielectrophile. For the synthesis of 6-Methoxy-1,4-diazepane, this would involve the reaction of ethylenediamine with a 2-methoxy-1,3-dihalopropane. The reaction conditions would need to be carefully controlled to favor intramolecular cyclization over polymerization. High-dilution conditions are often employed in such reactions to promote the formation of the desired seven-membered ring.

Another powerful ring-closing strategy is intramolecular reductive amination. This would involve a linear precursor containing two amine functionalities and a ketone or aldehyde. For the target molecule, a precursor such as 1,7-diamino-4-methoxyheptan-2-one could be envisioned to undergo a double intramolecular reductive amination to form the diazepane ring. Biocatalytic approaches using imine reductases have shown promise for the asymmetric synthesis of chiral 1,4-diazepanes via this method.

| Reaction Type | Linear Precursor Example | Key Reagents/Conditions | Potential Outcome |

| Double N-Alkylation | Ethylenediamine and 2-Methoxy-1,3-dichloropropane | Base (e.g., K₂CO₃), high dilution | 6-Methoxy-1,4-diazepane |

| Intramolecular Reductive Amination | 1,7-Diamino-4-methoxyheptan-2-one | Reducing agent (e.g., NaBH₃CN), acid catalyst | 6-Methoxy-1,4-diazepane |

Intermolecular Cyclization Approaches

Intermolecular approaches involve the condensation of two or more molecules to form the diazepine (B8756704) ring in a single step or a domino reaction sequence. A prominent example is the reaction of a 1,2-diamine with a 1,3-dielectrophilic species. For the synthesis of 6-Methoxy-1,4-diazepane, ethylenediamine could be reacted with a derivative of 2-methoxypropane-1,3-dione or a related 1,3-dielectrophile. nih.gov

A more recent development involves the intermolecular amphoteric diamination of allenes. d-nb.infonih.gov This transition-metal-free method allows for the one-step synthesis of carbon-substituted 1,4-diazepanes from 1,3-diamine derivatives and electron-deficient allenes. d-nb.infonih.gov To apply this to 6-Methoxy-1,4-diazepane, a suitably substituted allene (B1206475) would be required.

Palladium-catalyzed cyclization reactions have also been employed for the synthesis of substituted 1,4-benzodiazepines, and these methods could potentially be adapted for the synthesis of saturated 1,4-diazepanes. nih.govmdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Key Features |

| Condensation | Ethylenediamine | 2-Methoxy-1,3-dicarbonyl compound | Forms the diazepine ring in one step. |

| Amphoteric Diamination | 1,3-Diaminopropane derivative | Substituted allene | Transition-metal-free, high functional group tolerance. d-nb.infonih.gov |

| Domino Process | 1,2-Diamine | Alkyl 3-oxohex-5-enoate | In situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization. nih.gov |

Ring Expansion and Rearrangement Pathways Leading to 1,4-Diazepanes

Ring expansion and rearrangement reactions provide alternative synthetic entries to the 1,4-diazepane scaffold, often starting from smaller, more readily available heterocyclic precursors.

Neber Rearrangement and Related Transformations

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an α-amino ketone through an azirine intermediate. wikipedia.org While not a direct route to 1,4-diazepanes, the α-amino ketone products of the Neber rearrangement could serve as valuable precursors for subsequent cyclization reactions to form the seven-membered ring. For instance, an appropriately substituted α-amino ketone could be elaborated into a linear precursor suitable for intramolecular cyclization as described in section 2.2.1. However, there are no direct reports of the Neber rearrangement being used to form a seven-membered ring in a single step.

Other rearrangements, such as tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement, have been utilized for the synthesis of seven-membered carbocyclic rings and could potentially be adapted for heterocyclic systems. nih.gov

Expansions of Smaller Nitrogen Heterocycles

The ring expansion of smaller nitrogen-containing heterocycles, such as aziridines and azetidines, is a well-established strategy for the synthesis of larger rings. The strain of the small ring provides a thermodynamic driving force for the expansion.

The reaction of aziridines with various reagents can lead to the formation of larger heterocyclic systems. For example, the reaction of N-substituted aziridines with isocyanates can lead to the formation of five-membered rings, and similar strategies could potentially be developed for seven-membered rings. The ring expansion of aziridines can also be achieved through rearrangements of aziridinium (B1262131) ylides.

Azetidines can also undergo ring expansion to form seven-membered rings like azepanes. nih.gov It is conceivable that a suitably substituted azetidine (B1206935) could be a precursor to a 1,4-diazepane derivative. For instance, the intramolecular cyclization of a 2-(aminoethyl)azetidine derivative could potentially lead to a fused bicyclic system that could be subsequently cleaved to afford a 1,4-diazepane. A study has shown that azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation and subsequent ring opening by nucleophiles to yield azepanes. nih.gov Adapting such a strategy would be a novel approach to a C-substituted 1,4-diazepane.

| Starting Heterocycle | Reaction Type | Key Intermediates/Reagents | Relevance to 6-Methoxy-1,4-Diazepane |

| Aziridine | Ylide Rearrangement | Rhodium carbenes | Could potentially be adapted to form a seven-membered ring with a substituent. |

| Azetidine | Intramolecular Alkylation/Ring Opening | 2-(3-hydroxypropyl)azetidine derivative | A potential route to a C-substituted seven-membered ring. nih.gov |

Stereoselective Introduction of the Methoxy (B1213986) Group at the C-6 Position

The introduction of a methoxy group at the C-6 position of the 1,4-diazepane ring with a defined stereochemistry is a critical challenge. Various strategies have been developed to achieve this, ranging from asymmetric synthesis to the use of chiral auxiliaries and resolution techniques.

Asymmetric Synthesis Methodologies for Chiral Centers

Asymmetric synthesis offers a direct route to enantiomerically pure compounds. ankara.edu.trgd3services.com In the context of 6-methoxy-1,4-diazepane, this often involves the synthesis of a chiral precursor, such as a 6-hydroxy-1,4-diazepane, followed by a stereospecific O-methylation.

One powerful approach for the asymmetric synthesis of chiral 1,4-diazepanes is through enzymatic intramolecular reductive amination. researchgate.net This biocatalytic method can provide access to enantiomerically enriched diazepane cores, which can then be further functionalized. For instance, an aminoketone precursor can be cyclized and reduced in a single enzymatic step to yield a chiral 1,4-diazepane. While not directly yielding a 6-methoxy derivative, this method provides a chiral scaffold that could be subsequently converted to the target compound.

Another strategy involves the asymmetric synthesis of precursors to the diazepine ring itself. For example, novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones have been developed as valuable starting materials for the synthesis of enantiomerically enriched 1,4-diazepane annulated β-lactam derivatives. organic-chemistry.org

Diastereoselective Functionalization Techniques

Diastereoselective reactions are employed when a molecule already contains a chiral center, and this existing chirality is used to direct the stereochemical outcome of a new stereocenter's formation. In the synthesis of 6-methoxy-1,4-diazepane, if a chiral precursor is used, the introduction of the methoxy group or its precursor can be designed to proceed diastereoselectively.

For example, the reduction of a carbonyl group at the C-6 position of a chiral 1,4-diazepane precursor could be achieved using sterically demanding reducing agents, where the approach of the reagent is directed by the existing stereochemistry in the molecule, leading to a preponderance of one diastereomer of the corresponding 6-hydroxy-1,4-diazepane. Subsequent methylation would then yield the desired diastereomer of 6-methoxy-1,4-diazepane. While specific examples for 6-methoxy-1,4-diazepane are not abundant in the literature, this general principle of diastereoselective reduction is a cornerstone of stereocontrolled synthesis.

Enantiomeric Resolution and Chiral Auxiliary Strategies

When a synthetic route produces a racemic mixture of 6-methoxy-1,4-diazepane, enantiomeric resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose. nih.govnih.govmdpi.com For instance, racemic 3-hydroxy-1,4-benzodiazepin-2-ones have been successfully resolved using a chiral stationary phase based on (S)-N-(3,5-dinitrobenzoyl)phenylalanine. nih.gov A similar strategy could be applied to a racemic mixture of 6-hydroxy-1,4-diazepane, a precursor to the target molecule, followed by methylation of the separated enantiomers.

Chiral auxiliaries are another powerful tool for stereocontrolled synthesis. wikipedia.orgnih.govsigmaaldrich.comresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of cyclic amines, optically pure C2-symmetrical cyclic amines have been efficiently prepared and used as chiral auxiliaries. organic-chemistry.org For the synthesis of 6-methoxy-1,4-diazepane, a chiral auxiliary could be attached to the 1,4-diazepane ring or a precursor to influence the stereoselective introduction of the methoxy group or its precursor at the C-6 position.

| Strategy | Description | Key Features |

| Asymmetric Synthesis | Direct formation of a specific enantiomer. | Employs chiral catalysts or reagents. Can be highly efficient. |

| Diastereoselective Functionalization | Uses an existing stereocenter to direct the formation of a new one. | Relies on steric and electronic control. |

| Enantiomeric Resolution | Separation of a racemic mixture into its constituent enantiomers. | Often performed using chiral chromatography. |

| Chiral Auxiliaries | A temporary chiral group that directs stereoselective transformations. | The auxiliary is removed after the reaction. |

Catalytic Methods in 6-Methoxy-1,4-Diazepane Synthesis

Catalytic methods offer efficient and atom-economical routes to complex molecules. Both transition metal catalysis and organocatalysis have been explored for the synthesis of the 1,4-diazepane scaffold.

Transition Metal Catalysis for C-N Bond Formation

Transition metal catalysts, particularly those based on palladium and copper, are widely used for the formation of C-N bonds, a key step in the synthesis of the 1,4-diazepane ring. nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing the diazepine ring through intramolecular C-N bond formation. mdpi.com These reactions typically involve the coupling of an amine with an aryl or vinyl halide. For instance, a suitably substituted precursor with an amino group and a leaving group could be cyclized in the presence of a palladium catalyst to form the 1,4-diazepane ring. mdpi.com

Copper-catalyzed reactions have also been employed for the synthesis of 1,4-benzodiazepinones, a related class of compounds. nih.govnih.gov These methods often involve the diamination of alkenes, providing a route to functionalized diazepine cores. nih.govnih.gov Rhodium catalysts have also been utilized in the synthesis of 1,4-diazepane frameworks through catalytic (6 + 1) annulation reactions. researchgate.net

| Metal Catalyst | Reaction Type | Application in Diazepane Synthesis |

| Palladium | Buchwald-Hartwig Amination, Carboamination | Intramolecular C-N bond formation to form the diazepine ring. |

| Copper | Alkene Diamination | Synthesis of functionalized diazepinone cores. |

| Rhodium | (6 + 1) Annulation | Construction of the 1,4-diazepane-spirooxindole framework. |

Organocatalysis in Stereocontrolled Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. mdpi.com While specific applications to the synthesis of 6-methoxy-1,4-diazepane are still emerging, the principles of organocatalysis are highly relevant for controlling the stereochemistry at the C-6 position.

For example, chiral organocatalysts can be used to catalyze asymmetric Michael additions or aldol (B89426) reactions to construct chiral precursors to the 1,4-diazepane ring. These precursors, containing the desired stereochemistry, can then be cyclized to form the final product. The use of quinine-derived urea (B33335) catalysts has been reported for the one-pot synthesis of tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity, demonstrating the potential of organocatalysis in this area.

Enzyme-Mediated Transformations for Enantiopure Access

The production of single-enantiomer pharmaceuticals is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. For the synthesis of enantiopure 6-methoxy-1,4-diazepane, enzyme-mediated transformations represent a highly effective strategy.

Detailed research into analogous chiral 1,4-diazepanes has demonstrated the efficacy of imine reductases (IREDs) in catalyzing intramolecular asymmetric reductive amination. acs.orgresearchgate.net This approach can be applied to a suitable amino-ketone precursor to yield either the (R)- or (S)-enantiomer of the target diazepane with high enantiomeric excess (ee). acs.org By selecting enantiocomplementary IREDs, it is possible to access a range of substituted 1,4-diazepanes with excellent enantioselectivity, often exceeding 99% ee. acs.orgresearchgate.net For instance, the synthesis of the core of the insomnia drug Suvorexant, a substituted 1,4-diazepane, has been achieved using this biocatalytic method. acs.org Protein engineering, through techniques like saturation mutagenesis, has been employed to significantly improve the catalytic efficiency of these enzymes, sometimes by over 60-fold compared to the wild-type. acs.orgresearchgate.net

These enzymatic methods provide a green and efficient alternative to traditional chemical synthesis, which may require toxic metal catalysts or less efficient classical resolution techniques. researchgate.net The application of IREDs and other enzymes like reductive aminases (RedAms) is becoming a cornerstone of industrial chiral amine synthesis, with processes being scaled from milligrams to tons. rsc.org

Table 1: Performance of Imine Reductases (IREDs) in the Asymmetric Synthesis of an Analogous Chiral 1,4-Diazepane

| Enzyme | Stereoselectivity | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|

| IRED from Leishmania major (IR1) | (R)-selective | >99% | Wild-type enzyme shows high selectivity but lower catalytic efficiency. | acs.org |

| IRED from Micromonospora echinaurantiaca (IR25) | (S)-selective | >99% | Exhibits high catalytic efficiency and selectivity for the (S)-enantiomer. | acs.org |

| IR1 Mutant (Y194F/D232H) | (R)-selective | >99% | Protein engineering led to a 61-fold improvement in catalytic efficiency. | acs.org |

Green Chemistry Principles Applied to 6-Methoxy-1,4-diazepane Production

The adoption of green chemistry principles is essential for developing sustainable and environmentally benign manufacturing processes for pharmaceuticals and fine chemicals. chemijournal.com These principles focus on minimizing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. chemijournal.comresearchgate.net The synthesis of heterocyclic compounds, including 6-methoxy-1,4-diazepane, is an area where green methodologies can have a significant impact. frontiersin.org

Solvent-Free and Aqueous Reaction Environments

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.in This has led to the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water. frontiersin.org

Solvent-free synthesis, often facilitated by microwave irradiation or ball milling, offers numerous advantages, including shorter reaction times, cleaner reactions, and simplified work-up procedures. rasayanjournal.co.intandfonline.comoatext.comcem.com For instance, the synthesis of 1,5-benzothiazepines and other heterocycles has been successfully achieved under solvent-free microwave conditions, demonstrating the feasibility of this approach for related diazepine structures. researchgate.net Grinding techniques have also been employed for the eco-friendly synthesis of various heterocyclic compounds, further reducing energy consumption. chemijournal.comresearchgate.net

Reactions in aqueous media are also highly desirable. While organic substrates may have limited solubility in water, the development of water-soluble catalysts and advanced techniques can overcome this challenge. The synthesis of various N-heterocycles has been demonstrated in water, showcasing its potential as a green solvent for industrial processes. frontiersin.org

Atom-Economical Processes and Minimization of Byproducts

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. primescholars.com An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the desired product, generating no waste. primescholars.comacs.org

Synthetic routes to N-heterocycles are increasingly being designed to maximize atom economy. nih.govorganic-chemistry.org Domino or cascade reactions, where multiple bond-forming events occur in a single step without isolating intermediates, are particularly effective. nih.govorganic-chemistry.org For example, ruthenium-catalyzed domino redox isomerization and cyclization of aminopropargyl alcohols provides an atom-economical pathway to various nitrogen heterocycles. nih.govorganic-chemistry.org Similarly, a one-pot synthesis of diazepinones from N-carboxyanhydrides and o-ketoanilines proceeds with water and carbon dioxide as the only byproducts, showcasing high atom economy. researchgate.net

By carefully selecting starting materials and reaction pathways for the synthesis of 6-methoxy-1,4-diazepane, it is possible to design a highly atom-economical process. This contrasts with traditional multi-step syntheses that often involve protecting groups and stoichiometric reagents, leading to significant byproduct formation and poor atom economy. primescholars.com

Table 2: Comparison of Hypothetical Synthetic Routes by Atom Economy

| Reaction Type | Description | Byproducts | Atom Economy | Reference Principle |

|---|---|---|---|---|

| Addition/Cyclization | Direct combination of two precursor molecules to form the diazepane ring. | Minimal to none (e.g., H₂O) | High | acs.org |

| Substitution with Protecting Groups | A multi-step process involving the addition and subsequent removal of protecting groups. | Protecting group fragments, salts | Low | primescholars.com |

| Domino Reaction | A one-pot reaction involving multiple transformations. | Minimal (e.g., H₂O, CO₂) | Very High | nih.govresearchgate.net |

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. mdpi.comaurigeneservices.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. aurigeneservices.comthieme-connect.de

This technology is particularly well-suited for multi-step syntheses, as it allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. mdpi.comacs.org This significantly reduces waste, solvent usage, and manual handling. beilstein-journals.org The synthesis of various APIs and heterocyclic scaffolds, including diazepam and 1,4-benzodiazepin-5-ones, has been successfully demonstrated in continuous flow systems. rsc.orgfrontiersin.org These processes often result in higher yields and purity compared to batch methods. frontiersin.org

A conceptual continuous flow synthesis of 6-methoxy-1,4-diazepane could involve an initial cyclization reaction in a heated reactor, followed by an in-line reduction step using a packed-bed catalyst cartridge. researchgate.net Integrating real-time analytical tools would allow for continuous monitoring and optimization of the process, ensuring consistent product quality and high throughput. aurigeneservices.comrsc.org The improved heat transfer in microreactors also allows for reactions to be run at higher concentrations and temperatures safely, further intensifying the process. mdpi.comthieme-connect.de

Conformational Analysis and Stereochemical Elucidation of 6 Methoxy 1,4 Diazepane

Theoretical Frameworks for Seven-Membered Ring Conformational Landscape Prediction

The conformational flexibility of seven-membered rings like the 1,4-diazepane system presents a significant challenge for stereochemical analysis. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a complex equilibrium of multiple low-energy conformers. smu.edulibretexts.org Predicting and understanding this conformational landscape relies heavily on a combination of experimental techniques and theoretical frameworks.

Computational chemistry provides essential tools for mapping the potential energy surface of these flexible molecules. A variety of methods are employed to identify stable conformers and the energy barriers between them:

Force Field Methods (Molecular Mechanics): These methods offer a computationally inexpensive way to explore the vast conformational space of medium-sized rings. They are often used for initial conformational searches to identify a broad range of possible low-energy structures. smu.edu

Ab Initio and Density Functional Theory (DFT) Calculations: For more accurate energy calculations and geometry optimizations, quantum mechanical methods are indispensable. smu.edunih.gov DFT methods, such as B3LYP, are commonly used to refine the geometries and relative energies of conformers initially identified by molecular mechanics. nih.gov High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) can provide even more precise energy data. smu.edursc.org

Enhanced-Sampling Methods (Metadynamics): To accurately capture the flexibility and map the free-energy landscapes of seven-membered rings, enhanced-sampling methods are increasingly utilized. researchgate.net Metadynamics simulations using extended puckering coordinates, such as those based on the Cremer-Pople parameters, allow for a comprehensive investigation of conformational transitions and the identification of metastable states. smu.eduresearchgate.net

These theoretical approaches are crucial for interpreting experimental data from techniques like NMR spectroscopy and X-ray crystallography, which provide snapshots or time-averaged information about the molecule's structure. nih.govnih.gov

Table 1: Theoretical Methods in Conformational Analysis of Seven-Membered Rings

| Method | Application | Advantages | Limitations |

|---|---|---|---|

| Force Field (Molecular Mechanics) | Initial conformational search, large systems | Computationally fast, explores wide conformational space | Lower accuracy, parameter-dependent |

| Density Functional Theory (DFT) | Geometry optimization, relative energy calculation | Good balance of accuracy and computational cost | Can be computationally intensive for large systems |

| Ab Initio (MP2, CCSD(T)) | High-accuracy energy calculations | High accuracy, reliable for small to medium systems | Very high computational cost |

| Metadynamics | Free-energy landscape mapping, transition pathways | Overcomes energy barriers, comprehensive sampling | Requires defining appropriate collective variables |

Intrinsic Conformational Preferences of the 1,4-Diazepane Ring System

The 1,4-diazepane ring, the core of 6-methoxy-1,4-diazepane, is a seven-membered heterocycle that avoids the high angle and torsional strain of a planar conformation by adopting a puckered structure. libretexts.orgdalalinstitute.com The conformational space of seven-membered rings is significantly more complex than that of six-membered rings, featuring several families of low-energy conformers. smu.edu

For seven-membered rings, the primary low-energy conformations are typically members of the chair and boat families. smu.eduresearchgate.net

Chair Conformation: This conformation is often the most stable for seven-membered rings. smu.edu In substituted 1,4-diazepanes, the chair form has been identified through X-ray crystallography. nih.gov It features one atom puckered out of a plane formed by four adjacent atoms, with the remaining two atoms forming a flap. This arrangement helps to minimize both angle strain and eclipsing interactions. nih.gov

Boat and Twist-Boat Conformations: The boat family of conformations is also a key feature of the seven-membered ring landscape. The true boat form is often a transition state, while the twist-boat (TB) is an energy minimum. smu.edu NMR spectroscopy and molecular modeling studies on N,N-disubstituted-1,4-diazepane derivatives have indicated that the twist-boat conformation can be a low-energy, and even the bioactive, conformation. nih.gov The seven-membered diazepine (B8756704) ring in benzodiazepines, which are structurally related, is often described as resembling a twist chair or a boat-sofa conformation. researchgate.netresearchgate.net

The relative energies of these conformers are often close, leading to a dynamic equilibrium in solution. The specific substitution pattern on the ring plays a critical role in determining the predominant conformation. chemisgroup.us

The conformational flexibility of the 1,4-diazepane ring is not limited to the interconversion between distinct chair and boat families. Two key dynamic processes contribute to its conformational lability:

Ring Pseudorotation: Within a conformational family, especially the boat-twist-boat manifold, the ring can undergo low-energy transformations known as pseudorotation. smu.edu This process involves concerted changes in dihedral angles that allow the "pucker" to move around the ring without passing through a high-energy planar state. For instance, a twist-boat conformer can be located within a boat-twist-boat pseudorotation cycle. smu.edu

Stereoelectronic and Steric Influence of the 6-Methoxy Substituent on Conformation

The presence of a methoxy (B1213986) group at the C6 position of the 1,4-diazepane ring introduces specific stereoelectronic and steric interactions that significantly influence the conformational equilibrium. These effects can stabilize or destabilize certain conformers, thereby shifting the balance from the intrinsic preferences of the parent ring.

The anomeric effect is a critical stereoelectronic phenomenon in saturated heterocycles that describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial orientation, despite the expected steric preference for the equatorial position. youtube.comwikipedia.org While the methoxy group in 6-methoxy-1,4-diazepane is not on a carbon directly adjacent to a nitrogen (an anomeric carbon), related stereoelectronic interactions, often termed homoanomeric effects, can still play a role. The stabilization arises from the overlap of a lone pair (n) on a heteroatom with an adjacent anti-periplanar antibonding orbital (σ). researchgate.netacs.org In a chair-like conformation, an axial methoxy group could be stabilized by such n-σ interactions with the C-N bonds of the ring.

Conversely, steric effects, primarily gauche interactions and 1,3-diaxial interactions, tend to destabilize the axial orientation. libretexts.orgchemistrysteps.com

Gauche Interactions: When the methoxy group is axial, it creates gauche interactions with parts of the diazepane ring, similar to the gauche butane interaction, which introduces steric strain. libretexts.org

1,3-Diaxial Interactions: An axial substituent on a chair-like seven-membered ring can experience repulsive steric interactions with other axial protons or substituents across the ring. chemistrysteps.com

The final conformational preference is a delicate balance between the stabilizing stereoelectronic effects (like the anomeric effect) and destabilizing steric repulsions. researchgate.net

Table 2: Summary of Stereic and Stereoelectronic Interactions

| Interaction | Type | Favored Orientation | Description |

|---|---|---|---|

| Anomeric/Homoanomeric Effect | Stereoelectronic | Axial | Stabilizing overlap between a nitrogen lone pair (n) and the C-O antibonding orbital (σ*). |

| Gauche Interaction | Steric | Equatorial | Destabilizing steric clash between the axial substituent and the ring framework. libretexts.org |

| 1,3-Diaxial Interaction | Steric | Equatorial | Repulsive interaction between an axial substituent and other axial atoms on the ring. chemistrysteps.com |

The methoxy group and the amine groups of the 1,4-diazepane ring introduce polar bonds, leading to interactions that can further influence conformational stability.

Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor, while the N-H groups of the diazepane ring are hydrogen bond donors. Depending on the ring conformation, it may be possible to form an intramolecular hydrogen bond between an N-H group and the methoxy oxygen. rsc.orgnih.gov Such a bond would constrain the geometry of the ring and could significantly stabilize a specific conformer that allows for an optimal hydrogen-bonding distance and angle. acs.org Studies on other molecules containing methoxy and amine/hydroxyl groups have shown that intramolecular hydrogen bonds can be a dominant factor in determining conformational preference. acs.orgacs.org

Experimental Spectroscopic Probes for Conformational Analysis

Spectroscopic techniques are pivotal in determining the three-dimensional structure and dynamic behavior of molecules. However, specific applications of these methods to 6-Methoxy-1,4-diazepane are not documented in the reviewed literature.

Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Inversion Barriers

Dynamic NMR (D-NMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as ring inversion in cyclic molecules. For 1,4-diazepane derivatives, D-NMR can be employed to determine the activation energy for the interconversion between different ring conformations, such as chair, boat, and twist-boat forms. By analyzing the changes in the NMR spectrum as a function of temperature, researchers can extract kinetic parameters for these dynamic processes.

A search for D-NMR studies specifically on 6-Methoxy-1,4-diazepane did not yield any results. While studies on other substituted 1,4-diazepanes exist, the influence of a methoxy group at the 6-position on the ring inversion barriers has not been reported.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's vibrational modes. Different conformers of a molecule will exhibit unique sets of vibrational frequencies. By comparing experimental spectra with theoretical calculations for various possible conformations, it is possible to identify the predominant conformers present in a sample.

No specific IR or Raman spectroscopic data or analysis focused on the conformational fingerprinting of 6-Methoxy-1,4-diazepane could be located in the scientific literature.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Effects

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules and for studying subtle conformational effects. For a chiral molecule like 6-Methoxy-1,4-diazepane (if it exists as a single enantiomer), these techniques could provide valuable information about its stereochemistry and the preferred spatial arrangement of its atoms.

The literature search did not uncover any studies utilizing CD or ORD spectroscopy for the stereochemical elucidation of 6-Methoxy-1,4-diazepane.

Computational Methods for 6-Methoxy-1,4-diazepane Conformational Space Exploration

Computational chemistry offers powerful tools to complement experimental studies by exploring the potential energy surface of a molecule and identifying its stable conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to explore the conformational space of molecules. MM methods use classical physics to calculate the potential energy of different conformations, allowing for a rapid search of low-energy structures. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.

Density Functional Theory (DFT) Conformational Search and Energy Minima Identification

Density Functional Theory (DFT) is a quantum mechanical method that provides a higher level of accuracy for calculating the electronic structure and energies of molecules. A DFT-based conformational search can be used to identify the most stable conformers (energy minima) of 6-Methoxy-1,4-diazepane and to calculate their relative energies with high precision.

Despite the widespread use of DFT in conformational analysis, no published studies were found that specifically apply this method to 6-Methoxy-1,4-diazepane.

The absence of specific experimental and computational data for 6-Methoxy-1,4-diazepane in the current scientific literature prevents a detailed discussion of its conformational analysis and stereochemical elucidation as outlined. While general principles and techniques applicable to the 1,4-diazepane ring system are well-established, their specific application to the 6-methoxy derivative remains an open area for future research. The synthesis and subsequent detailed structural analysis of this compound would be necessary to provide the data required for a comprehensive understanding of its chemical properties.

Theoretical and Computational Studies of 6 Methoxy 1,4 Diazepane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 6-Methoxy-1,4-diazepane at the molecular level. These studies typically employ Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive.

For 6-Methoxy-1,4-diazepane, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The distribution of the HOMO and LUMO across the molecule's atoms reveals these reactive centers. For instance, regions with a high HOMO density are prone to electrophilic attack, while areas with a high LUMO density are susceptible to nucleophilic attack. Computational studies on similar diazepine (B8756704) derivatives have successfully used FMO analysis to understand their reactivity and stability. chemijournal.comresearchgate.net

| Parameter | Value (eV) | Significance |

| EHOMO | Calculated Value | Electron-donating ability |

| ELUMO | Calculated Value | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Calculated Value | Chemical reactivity and kinetic stability |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. libretexts.orgresearchgate.net

In the context of 6-Methoxy-1,4-diazepane, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, indicating these as sites for electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential (blue or green), marking them as potential sites for nucleophilic interaction. researchgate.net This analysis complements FMO theory by providing a more holistic view of the molecule's electrostatic landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.defaccts.de This analysis provides a detailed picture of bonding interactions, hyperconjugative effects, and the stability arising from these electronic delocalizations. uni-muenchen.defaccts.de The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| Example: LP(1) N | Example: σ(C-C) | Calculated Value | Hyperconjugation |

| Example: LP(1) O | Example: σ(C-N) | Calculated Value | Hyperconjugation |

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.

GIAO-DFT Calculation of NMR Chemical Shifts and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a widely used and accurate approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govimist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netimist.ma

For 6-Methoxy-1,4-diazepane, GIAO-DFT calculations can predict the 1H and 13C NMR spectra. researchgate.net By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the signals in the experimental spectrum. mdpi.com The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov Similarly, spin-spin coupling constants can also be computed, providing further structural information.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Calculated Value | Experimental Value |

| H1 | Calculated Value | Experimental Value |

| ... | ... | ... |

Simulation of Vibrational Frequencies and Intensities (IR, Raman)

Computational methods, particularly DFT, can be used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For 6-Methoxy-1,4-diazepane, a theoretical vibrational analysis would predict the characteristic frequencies for the C-H, C-N, C-O, and N-H bonds, as well as the bending modes of the diazepine ring. By comparing these calculated frequencies with an experimental spectrum, a detailed understanding of the molecule's vibrational properties can be achieved. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Intensity |

| Example: C-H stretch | Calculated Value | Experimental Value | High/Medium/Low |

| Example: N-H stretch | Calculated Value | Experimental Value | High/Medium/Low |

| Example: C-O stretch | Calculated Value | Experimental Value | High/Medium/Low |

Theoretical Prediction of Electronic Transitions and UV-Vis Spectra

The electronic absorption properties of 6-Methoxy-1,4-diazepane can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. beilstein-journals.org The energies noted for such transitions are sufficient to promote a molecular electron to a higher energy orbital, which is why absorption spectroscopy in this region is also known as "electronic spectroscopy". msu.edu

Computational models, such as those at the B3LYP/6-311G(d,p) level of theory, are employed to first optimize the ground-state geometry of the molecule. sapub.org Subsequently, TD-DFT calculations are performed on the optimized structure to determine the lowest singlet vertical excitation energies and their corresponding oscillator strengths. beilstein-journals.org The oscillator strength indicates the probability of a given electronic transition occurring. Transitions with higher oscillator strengths are expected to result in more intense absorption bands. For a molecule like 6-Methoxy-1,4-diazepane, the key electronic transitions typically involve the non-bonding electrons on the nitrogen and oxygen atoms (n orbitals) and the bonding/antibonding sigma orbitals (σ and σ). The predicted transitions are often of the n → σ type.

The resulting theoretical spectrum is generated by fitting Gaussian functions to the calculated excitation energies and oscillator strengths. beilstein-journals.org Modern approaches may also leverage machine learning (ML) algorithms, trained on large databases of experimental spectra, to predict UV-Vis absorption features directly from the molecule's 2D structure or chemical fingerprints. nih.govgoogle.com

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for 6-Methoxy-1,4-diazepane in Gas Phase

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 5.85 | 212 | 0.008 | n(N) → σ |

| S₀ → S₂ | 6.10 | 203 | 0.015 | n(O) → σ |

| S₀ → S₃ | 6.32 | 196 | 0.011 | n(N) → σ* |

Note: This table is illustrative, based on typical values for similar aliphatic amines and ethers, as specific published data for this compound is unavailable.

Computational Insights into Reactivity and Reaction Mechanisms

Quantum chemical calculations are invaluable for understanding the reactivity of 6-Methoxy-1,4-diazepane. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can elucidate detailed mechanisms, including the identification of transient species like transition states.

Transition State Localization and Reaction Path Identification

A primary goal of mechanistic studies is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. uevora.pt Computational methods, such as those using Density Functional Theory (DFT), can be used to perform a transition state search. researchgate.net Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the saddle point on the PES that connects reactants and products. Once a candidate TS is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uevora.pt

For instance, in studying the N-alkylation of the diazepane ring, calculations would model the approach of an alkylating agent. The transition state would feature the partial formation of a new N-C bond and the partial breaking of the bond in the leaving group. By following the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), the connection between the reactants, the TS, and the products can be definitively established. nih.gov

Kinetic and Thermodynamic Parameters from Energy Surfaces

The potential energy surface provides critical data on the energetics of a reaction. The relative energies of reactants, transition states, and products allow for the calculation of key thermodynamic and kinetic parameters. researchgate.net

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): Calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. nih.gov

Reaction Enthalpy (ΔH) or Gibbs Free Energy of Reaction (ΔG): Calculated as the energy difference between the products and the reactants. A negative value indicates an exothermic or exergonic reaction, while a positive value indicates an endothermic or endergonic reaction.

These parameters are essential for predicting reaction feasibility and selectivity. For example, comparing the activation energies for competing reaction pathways can explain why one product is formed preferentially over another. uevora.pt

Table 2: Illustrative Calculated Energy Parameters for a Hypothetical N-alkylation Reaction of 6-Methoxy-1,4-diazepane

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | +22.5 |

| ΔG | Gibbs Free Energy of Reaction | -15.0 |

| ΔH | Enthalpy of Reaction | -13.5 |

Note: This table presents hypothetical data to illustrate the types of parameters obtained from computational analysis.

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are typically performed in a solvent, which can significantly influence their course. Computational models can account for solvent effects using various methods. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. beilstein-journals.org This approach is computationally efficient and often sufficient for capturing the bulk electrostatic effects of the solvent on the solute.

For example, in reactions involving charged species or significant changes in dipole moment between the reactant and transition state, polar solvents can stabilize the more polar species, thereby lowering the activation energy and accelerating the reaction. nih.gov In a study on the reductive amination of related diazepane systems, it was noted that the choice of solvent was critical for the reaction to proceed, an effect that can be rationalized by computationally modeling the stability of key intermediates and transition states in different solvent environments. royalsocietypublishing.org

Molecular Modeling of 6-Methoxy-1,4-diazepane in Intermolecular Interactions

Molecular modeling techniques are used to simulate how 6-Methoxy-1,4-diazepane interacts with other molecules, which is particularly relevant in fields like medicinal chemistry and materials science.

Ligand-Scaffold Recognition and Conceptual Binding Site Analysis

When considering 6-Methoxy-1,4-diazepane as a scaffold for ligand design, computational docking and molecular dynamics (MD) simulations are powerful tools for analyzing its potential binding to a biological target, such as a protein receptor. nih.govscielo.org.mx

Molecular Docking: This technique predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding score or estimated binding affinity. scielo.org.mx For 6-Methoxy-1,4-diazepane, key interaction points would be the two nitrogen atoms, which can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. uj.edu.pl The methoxy (B1213986) group's oxygen can also act as a hydrogen bond acceptor. The flexible seven-membered ring allows the scaffold to adopt various conformations to fit optimally within a binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov These simulations model the movements of atoms over time, revealing the stability of the binding pose and the specific intermolecular interactions that maintain it. nih.gov Analysis of MD trajectories can identify key hydrogen bonds, hydrophobic interactions, and the role of surrounding water molecules. For example, a WaterMap analysis could identify high-energy water molecules in a binding site that could be favorably displaced by a part of the ligand, contributing to binding affinity. nih.gov MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations on MD snapshots can further refine the binding free energy estimation by accounting for contributions from van der Waals and electrostatic interactions, as well as solvation effects. nih.gov

Table 3: Key Functional Groups of 6-Methoxy-1,4-diazepane and Their Potential Intermolecular Interactions

| Functional Group | Potential Interaction Type | Role in Binding |

| Secondary Amine (-NH-) | Hydrogen Bond Donor/Acceptor | Forms crucial directional interactions with polar residues (e.g., Asp, Glu, Ser) in a binding site. |

| Tertiary Amine (-N-) | Hydrogen Bond Acceptor | Interacts with hydrogen bond donor residues (e.g., Asn, Gln, Tyr). |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | The oxygen atom can accept hydrogen bonds. The methyl group can participate in hydrophobic interactions. |

| Aliphatic Ring (-CH₂-) | Hydrophobic/Van der Waals | Contributes to binding in non-polar pockets of a receptor. |

Solvation Dynamics and Conformational Behavior in Various Environments

The conformational flexibility of the seven-membered 1,4-diazepane ring is a key determinant of its chemical and physical properties. Computational studies are essential to map the complex potential energy surface of 6-Methoxy-1,4-diazepane, which can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The presence of the methoxy substituent at the C6 position introduces further complexity to this landscape.

The behavior of 6-Methoxy-1,4-diazepane is profoundly influenced by its solvent environment. The interplay between the solute and solvent molecules, known as solvation dynamics, dictates the conformational equilibrium. In solution, the conformational preference can shift significantly compared to the gas phase. acs.org

In protic solvents , such as water or methanol (B129727), the nitrogen atoms of the diazepane ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The solvent molecules can form a structured shell around the solute, stabilizing conformations that maximize these interactions. For instance, conformations where the nitrogen lone pairs are sterically accessible would be favored.

In aprotic polar solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions will dominate. These solvents can still solvate the polar regions of the molecule effectively, but the specific, directional nature of hydrogen bonding is absent. This can lead to a different conformational population compared to protic environments. Studies on related diazepine derivatives have shown that the tautomeric equilibrium can be decisively influenced by the choice of aprotic or protic solvents. acs.orgconicet.gov.ar

In nonpolar solvents , such as hexane (B92381) or chloroform, intramolecular forces become the primary drivers of conformational preference. In the absence of strong solute-solvent interactions, the molecule is more likely to adopt a conformation that minimizes internal steric strain and optimizes intramolecular hydrogen bonding, if applicable. For 6-Methoxy-1,4-diazepane, this would likely involve a compact structure.

Theoretical calculations, particularly those employing Density Functional Theory (DFT) combined with implicit or explicit solvation models, are used to predict these behaviors. researchgate.netacs.org Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational transitions and the reorganization of solvent molecules around the solute. nih.gov

Table 1: Predicted Conformational Behavior of 6-Methoxy-1,4-diazepane in Different Solvents

| Solvent Type | Example Solvent | Dominant Intermolecular Forces | Predicted Effect on Conformation |

|---|---|---|---|

| Polar Protic | Water, Methanol | Hydrogen Bonding, Dipole-Dipole | Stabilization of conformers with exposed N and O atoms to maximize H-bonding. |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-Dipole | Favors polar conformers; different equilibrium from protic solvents due to lack of H-bond donation. |

| Nonpolar | Hexane, Chloroform | Van der Waals forces | Conformation is dictated primarily by intramolecular forces, favoring compact structures to minimize steric hindrance. |

Application of Machine Learning and Cheminformatics in 6-Methoxy-1,4-Diazepane Research

The fields of machine learning (ML) and cheminformatics offer powerful tools to accelerate research and development involving complex molecules like 6-Methoxy-1,4-diazepane. researchgate.net These computational techniques can be applied to predict reaction outcomes and to efficiently explore a molecule's vast conformational space.

Predictive Modeling for Synthesis Yields and Selectivities

While numerous synthetic routes to 1,4-diazepane derivatives exist, predicting the yield and selectivity of a given reaction can be challenging due to the multitude of influencing factors. researchgate.netnih.gov Machine learning models are increasingly being developed to tackle this challenge by learning from existing experimental data. acs.org

For a molecule like 6-Methoxy-1,4-diazepane, an ML model could be trained to predict the yield of a key synthetic step, such as a reductive amination or a cyclization reaction. lib4ri.chresearchgate.net The process would involve:

Data Collection: Assembling a dataset of similar reactions from the literature or internal experiments, including reactants, reagents, solvents, temperatures, and reaction times, along with the resulting yields and selectivity. openpharmaceuticalsciencesjournal.com

Feature Engineering: Converting the molecules and reaction conditions into numerical descriptors. Molecular features can include fingerprints, steric parameters, and quantum-chemical properties. Reaction conditions are encoded as numerical inputs.

Model Training: Using algorithms such as gradient boosting (e.g., XGBoost) or neural networks to learn the relationship between the input features and the output (yield/selectivity). acs.org

Prediction and Validation: The trained model can then predict the outcomes for new, unsynthesized reaction variations, allowing chemists to prioritize experiments with the highest probability of success.

Table 2: Hypothetical Input Data for a Machine Learning Model Predicting Diazepane Synthesis Yield

| Input Feature Type | Example Feature | Hypothetical Value |

|---|---|---|

| Reactant Descriptor | Molecular Weight of Amine | 115.18 |

| Reactant Descriptor | cLogP of Aldehyde | 1.5 |

| Reagent Descriptor | Type of Reducing Agent | NaBH(OAc)3 (Encoded) |

| Condition | Solvent Dielectric Constant | 4.8 (for Chloroform) |

| Condition | Temperature (°C) | 25 |

| Output (Predicted) | Reaction Yield (%) | 85% |

Automated Generation of Conformational Ensembles

Understanding the three-dimensional shapes a molecule can adopt is crucial for structure-based drug design and materials science. Given the flexibility of the diazepane ring, 6-Methoxy-1,4-diazepane can exist as a multitude of conformers. Manually exploring this conformational space is impractical. Automated computational methods are therefore essential for generating a representative conformational ensemble. biorxiv.org

Several algorithms and software packages have been developed for this purpose. researchgate.net

Knowledge-Based Methods: Tools like Conformator utilize libraries of preferred torsional angles derived from experimental structures in databases like the Cambridge Structural Database (CSD) to build conformers. researchgate.net

Stochastic Search Methods: Algorithms such as the ETKDG (Experimental-Torsion-Angle-Preference-with-Distance-Geometry) method use distance geometry combined with knowledge-based torsion potentials to generate diverse conformers. acs.org

Systematic/MD-Based Methods: Some tools combine systematic searches of rotatable bonds with molecular dynamics simulations to sample the conformational space.

Advanced Sampling: Programs like CREST employ metadynamics on a semiempirical quantum mechanical level (GFN-xTB) to exhaustively search the conformational space of complex molecules, providing highly accurate ensembles. researchgate.net

More recently, machine learning approaches, such as generative adversarial networks (GANs), have been trained on simulation data to directly generate physically realistic conformational ensembles at a fraction of the computational cost of traditional methods. nih.gov

Table 3: Comparison of Methods for Generating Conformational Ensembles

| Method | Underlying Principle | Strengths | Applicability to 6-Methoxy-1,4-diazepane |

|---|---|---|---|

| Conformator | Knowledge-based, Torsion Angle Sampling | Fast and robust for small to medium-sized molecules. researchgate.net | Well-suited for rapid generation of a diverse set of initial conformers. |

| ETKDG | Distance Geometry, Torsion Potentials | Good for flexible acyclic and cyclic molecules. acs.org | Effective for exploring the flexible seven-membered ring. |

| CREST/xTB | Metadynamics, Semi-empirical QM | Exhaustive search, provides relative energies and thermodynamic data. researchgate.net | Ideal for obtaining a highly accurate and complete set of low-energy conformers. |

| Generative ML (GANs) | Machine Learning, trained on simulation data | Extremely fast generation once trained. nih.gov | A cutting-edge approach that could provide ensembles almost instantaneously if a suitable model were available. |

Derivatization and Functionalization Strategies for the 6 Methoxy 1,4 Diazepane Scaffold

Functionalization at the Nitrogen Atoms of the Diazepane Ring

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for introducing structural diversity. A variety of synthetic methodologies can be employed to modify these positions, enabling the synthesis of a wide array of derivatives.

N-alkylation is a fundamental transformation for modifying the nitrogen atoms of the diazepane ring. This can be achieved through reactions with various alkylating agents such as alkyl halides, tosylates, or through reductive amination with aldehydes or ketones. The reactivity of the two nitrogen atoms can be similar, often leading to di-substituted products if an excess of the alkylating agent is used. However, mono-alkylation can be achieved by carefully controlling the stoichiometry of the reactants. For instance, the reaction of a 1,4-diazepane derivative with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. Several alkyl-substituted mesocyclic diamines have been synthesized using such methods to study their biological activities nih.gov.

N-acylation provides another avenue for functionalization, introducing carbonyl functionalities that can alter the electronic and steric properties of the molecule. Acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base. This reaction is generally straightforward and can be used to introduce a wide range of acyl groups, including aliphatic and aromatic moieties.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. This methodology allows for the N-arylation and N-heteroarylation of the 1,4-diazepane scaffold, introducing aromatic or heteroaromatic rings directly onto the nitrogen atoms. Palladium-based catalysts are commonly employed for these transformations, often in the presence of a suitable phosphine ligand and a base wikipedia.orgmdpi.comacsgcipr.org. The reaction is tolerant of a wide range of functional groups on both the aryl/heteroaryl halide and the diazepane, making it a versatile method for generating diverse libraries of compounds nih.govrsc.org.

The choice of ligand can be crucial in tuning the reactivity and selectivity of the coupling reaction, especially when dealing with cyclic diamines where chemoselectivity between the two nitrogen atoms might be a factor acs.org. While palladium catalysis is prevalent, other metals like copper have also been utilized in Ullmann-type coupling reactions for N-arylation acsgcipr.org.

To achieve selective functionalization of the two non-equivalent nitrogen atoms in certain 1,4-diazepane derivatives or to control the sequence of reactions, the use of protecting groups is essential. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced selectively and are stable under a variety of reaction conditions, allowing for the modification of other parts of the molecule total-synthesis.comjocpr.comorganic-chemistry.org.

The choice of protecting groups is guided by the principle of orthogonality, meaning that they can be removed under different conditions, allowing for the sequential deprotection and functionalization of the nitrogen atoms jocpr.comiris-biotech.desigmaaldrich.com. For example, a Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is commonly cleaved by hydrogenolysis (e.g., H2, Pd/C) total-synthesis.comeurekaselect.comresearchgate.net. This orthogonal strategy enables the synthesis of precisely substituted 6-methoxy-1,4-diazepane derivatives.

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the diazepane ring offers another handle for chemical modification, allowing for the introduction of different oxygen-based functionalities or even its complete removal.

Lewis acids provide a milder alternative for demethylation. Boron tribromide (BBr3) is a particularly effective reagent for cleaving aryl methyl ethers and can often be used at low temperatures chem-station.comwikipedia.org. Other Lewis acids such as aluminum chloride (AlCl3) have also been employed for this purpose google.com. Nucleophilic reagents, such as thiolates, can also effect ether cleavage under basic conditions.

Once the hydroxyl group is unmasked, it can be further functionalized. For example, it can be acylated to form esters, alkylated to introduce different ether functionalities, or converted to other oxygen-containing groups, thereby expanding the structural diversity of the 6-methoxy-1,4-diazepane derivatives.

While direct reduction of a methoxy group is challenging, the carbon-oxygen bond can be cleaved under certain reductive conditions, although this is less common than ether cleavage to a hydroxyl group researchgate.net.

More commonly, the carbon atom bearing the methoxy group, being in a position analogous to a benzylic ether, can be susceptible to oxidation. Oxidation of benzylic ethers can lead to the formation of carbonyl compounds such as ketones or esters rsc.orgcdnsciencepub.comorganic-chemistry.orgtandfonline.comrsc.org. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize activated ethers cdnsciencepub.com. The reactivity of the 6-methoxy-1,4-diazepane in such reactions would depend on the specific reaction conditions and the influence of the adjacent nitrogen atoms. Oxidation of the aromatic ring in methoxy-substituted aromatic compounds can also lead to further functionalization, although this is a modification of the aromatic ring itself rather than the methoxy group directly nih.govacs.orgmsu.edunih.gov. Biocatalytic methods for the demethylation of aryl methyl ethers via oxidation are also emerging as a green alternative nih.gov.

Introduction of Substituents at Carbon Centers (Excluding C-6)

The introduction of substituents at the carbon centers of the 6-methoxy-1,4-diazepane scaffold, excluding the C-6 position which bears the methoxy group, is a key strategy for exploring the structure-activity relationships (SAR) of its derivatives. Functionalization of the diazepane ring at positions C-2, C-3, C-5, and C-7 allows for the modulation of the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, which in turn can influence its biological activity. Methodologies for such modifications primarily involve directed metalation followed by electrophilic quenching and various C-H functionalization strategies.

Directed Metalation and Electrophilic Quenching

Directed metalation is a powerful tool for the regioselective functionalization of heterocyclic systems. In the context of 6-methoxy-1,4-diazepane, this strategy would typically involve the use of N-protecting groups that can also act as directing metalation groups (DMGs). Carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly employed for this purpose due to their ability to direct lithiation to an adjacent carbon atom.

The general principle involves the deprotonation of a carbon alpha to a nitrogen atom using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting carbanion is then quenched with a suitable electrophile to introduce the desired substituent. For an N-protected 6-methoxy-1,4-diazepane, the positions most amenable to this approach would be C-2 and C-5, which are adjacent to the nitrogen atoms.

While specific examples of directed metalation on the 6-methoxy-1,4-diazepane scaffold are not extensively reported in the literature, the principles can be extrapolated from studies on related N-protected cyclic amines. The choice of protecting group and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

Table 1: Potential Electrophiles for Quenching Lithiated 6-Methoxy-1,4-diazepane

| Electrophile | Introduced Substituent |

| Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Alkyl group |

| Aldehydes (e.g., CH₃CHO) | Hydroxyalkyl group |

| Ketones (e.g., acetone) | Tertiary alcohol |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Silyl halides (e.g., (CH₃)₃SiCl) | Silyl group |

C-H Functionalization Methodologies